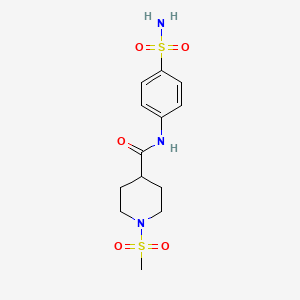
1-methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide, more commonly known as MS-PPAC, is a novel small molecule that has been studied for its potential applications in scientific research. MS-PPAC is a derivative of the piperidine ring, which is a six-membered heterocyclic organic compound. It is composed of four carbon atoms, one nitrogen atom, and one sulfur atom. MS-PPAC is a highly water-soluble compound and is synthesized through a simple and cost-effective method.
Mécanisme D'action
The exact mechanism of action of MS-PPAC is not yet fully understood. However, it is believed that MS-PPAC inhibits the activity of COX-2 by binding to its active site and preventing the enzyme from catalyzing the synthesis of prostaglandins. Additionally, MS-PPAC has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
MS-PPAC has been shown to have anti-inflammatory and anti-cancer activities. In animal models, MS-PPAC has been shown to reduce inflammation and inhibit the growth of tumor cells. Additionally, MS-PPAC has been shown to reduce the levels of cholesterol and triglycerides in the blood. It has also been shown to reduce the risk of cardiovascular disease and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
MS-PPAC has several advantages for use in lab experiments. It is a highly water-soluble compound, which makes it easy to work with in a laboratory setting. Additionally, it is a relatively inexpensive compound and is easily synthesized through a simple two-step process. However, MS-PPAC has some limitations for use in lab experiments. For example, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, MS-PPAC is not approved for use in humans, so it cannot be used in clinical trials.
Orientations Futures
There are several potential future directions for the study of MS-PPAC. One potential direction is to further investigate the exact mechanism of action of MS-PPAC. Additionally, further research could be conducted to investigate the potential therapeutic applications of MS-PPAC, such as its potential use in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects of MS-PPAC and to determine the optimal dosage for use in humans. Finally, further research could be conducted to investigate the potential synergistic effects of MS-PPAC when used in combination with other drugs.
Méthodes De Synthèse
MS-PPAC is synthesized through a two-step process. In the first step, the starting material is reacted with 4-methanesulfonylphenylacetic acid in a reaction that is catalyzed by pyridine. This reaction produces a piperidine derivative, which is then reacted with methanesulfonyl chloride in the second step. This reaction produces the desired product, MS-PPAC.
Applications De Recherche Scientifique
MS-PPAC has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. MS-PPAC has also been studied for its anti-inflammatory and anti-cancer activities. Additionally, MS-PPAC has been used in studies of cardiovascular disease, diabetes, and obesity.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(4-methylsulfonylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-22(18,19)13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)23(2,20)21/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDLODJDAVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540095.png)
![1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540104.png)
![2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540107.png)
![N-[2-(thiophen-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6540117.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)
![1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540137.png)
![1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540145.png)



![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6540188.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6540196.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6540204.png)